molecular formula C18H14ClNO2 B12907145 Ethyl 2-chloro-4-phenylquinoline-3-carboxylate CAS No. 101606-42-2

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate

Cat. No.: B12907145
CAS No.: 101606-42-2
M. Wt: 311.8 g/mol
InChI Key: AULCYDUVQWZVIJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedländer condensation reaction, which involves the reaction of o-aminobenzophenone with diethyl malonate in the presence of a base to form ethyl 2-oxoquinoline-3-carboxylate. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield ethyl 2-chloroquinoline-3-carboxylate. Finally, a phenyl group is introduced at the 4-position through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The phenyl group at the 4-position can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of various substituted quinolines.

Scientific Research Applications

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-phenylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. The chlorine and phenyl groups can enhance binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Ethyl 2-chloro-4-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline-3-carboxylic acid: Lacks the ethyl ester and phenyl group, resulting in different chemical properties and applications.

    2-Chloroquinoline: Lacks the carboxylate and phenyl groups, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical reactivity and biological activity .

Properties

CAS No.

101606-42-2

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 2-chloro-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-17(16)19/h3-11H,2H2,1H3

InChI Key

AULCYDUVQWZVIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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